
4-Bromo-2-methylbutan-2-ol
Overview
Description
4-Bromo-2-methylbutan-2-ol (CAS: 35979-69-2) is a brominated tertiary alcohol with the molecular formula C₅H₁₁BrO and an average molecular mass of 167.046 g/mol . Its structure features a hydroxyl group and a bromine atom on adjacent carbons, with a methyl branch at the second carbon, contributing to its steric hindrance and unique reactivity. This compound is synthesized via Grignard reactions, such as the reaction of methyl 3-bromopropanoate with methylmagnesium bromide, yielding 75.1% under optimized conditions . Key applications include its role as an intermediate in pharmaceutical synthesis, particularly for Vitamin D3 (cholecalciferol) , and in organic reactions requiring halogenated alcohols .
Preparation Methods
4-Bromo-2-methylbutan-2-ol can be synthesized through various methods. One common synthetic route involves the reaction of ethyl 3-bromopropionate with methylmagnesium bromide . The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Bromo-2-methylbutan-2-ol undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction Reactions: It can be reduced to form the corresponding alcohols or alkanes. Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
4-Bromo-2-methylbutan-2-ol is widely used as an intermediate in the synthesis of various organic compounds. Its bromine atom allows for nucleophilic substitution reactions, making it valuable for creating more complex molecules. This compound can be transformed into other brominated compounds or alcohol derivatives, which are essential in organic chemistry .
Pharmaceutical Development
The compound has been utilized in pharmaceutical research as a precursor for synthesizing biologically active molecules. For instance, it has been involved in the synthesis of perampanel-derived pharmacophores, showcasing its potential in drug design and development . Its ability to participate in enzyme-catalyzed reactions also makes it relevant for studying metabolic pathways and drug interactions .
Biochemical Studies
In biological research, this compound can serve as a substrate or inhibitor in enzyme-catalyzed processes, affecting various metabolic pathways. Its involvement in these biochemical reactions provides insights into enzyme mechanisms and metabolic regulation .
Case Studies
Unique Features and Comparisons
The presence of both a bromine atom and a hydroxyl group on the same carbon chain distinguishes this compound from similar compounds like 1-bromo-3-methylbutan-2-ol and 3-bromo-2-methylbutane. This dual functionality enhances its reactivity and versatility in chemical transformations, making it a valuable compound across multiple fields .
Mechanism of Action
The mechanism of action of 4-Bromo-2-methylbutan-2-ol involves its interaction with specific molecular targets. As a brominated tertiary alcohol, it can participate in various biochemical pathways, including enzyme inhibition and protein modification. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: 3-Bromo-2-methylbutan-2-ol vs. 4-Bromo-2-methylbutan-2-ol
The positional isomers 3-bromo-2-methylbutan-2-ol and this compound share the molecular formula C₅H₁₁BrO but differ in bromine placement. Key distinctions include:
The tertiary alcohol group in both isomers reduces nucleophilic substitution reactivity compared to primary/secondary bromides. However, the 4-bromo isomer’s bromine placement enhances its utility in forming ethers and silyl-protected intermediates (e.g., trimethylsilyl ether derivatives) .
Other Brominated Alcohols
4-Bromobutan-2-ol (C₄H₉BrO)
This primary brominated alcohol (CAS: 88785-04-0) lacks the methyl branch, leading to higher reactivity in SN2 reactions. Its enantiomer, (R)-4-Bromobutan-2-ol, is used in asymmetric synthesis but lacks the steric hindrance of this compound .
3-Bromo-2-(bromomethyl)-1-propanol (C₄H₈Br₂O)
A di-brominated primary alcohol with higher toxicity (WGK Germany hazard level 3).
4-(4-Bromo-2-fluorophenyl)butan-2-ol (C₁₀H₁₂BrFO)
This aromatic brominated alcohol incorporates a fluorophenyl group, enabling applications in medicinal chemistry (e.g., kinase inhibitors). Its extended conjugation contrasts with the aliphatic structure of this compound .
Analytical Differentiation
GC-MS and accurate mass spectrometry are critical for distinguishing isomers:
Biological Activity
4-Bromo-2-methylbutan-2-ol (CAS: 35979-69-2) is a brominated alcohol that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound has the following chemical properties:
- Molecular Formula : CHBrO
- Molecular Weight : 167.05 g/mol
- IUPAC Name : this compound
- Structure : Chemical Structure
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The compound's hydroxyl and bromine groups facilitate nucleophilic substitution reactions, which can lead to significant biochemical changes.
Key Mechanisms:
- Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles, influencing metabolic pathways.
- Enzyme Inhibition : It has been shown to inhibit protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling pathways.
1. Enzyme Inhibition
Research indicates that this compound acts as a potent inhibitor of PTP1B and PTPN2, both of which are involved in regulating immune responses and tumor growth. This inhibition enhances T cell activation and recruitment, making it a candidate for cancer immunotherapy .
Enzyme | Targeted Activity | Effect of Inhibition |
---|---|---|
PTP1B | Negative regulator of JAK/STAT signaling | Enhanced T cell activation |
PTPN2 | Regulates immune response | Increased anti-tumor immunity |
2. Immune Modulation
The compound has been implicated in the modulation of immune pathways, particularly through the activation of NF-kB and MAPK signaling pathways. This activation leads to increased expression of inflammatory markers such as cytokines and chemokines, essential for immune responses .
3. Potential Therapeutic Uses
Due to its biological properties, this compound is being explored as a precursor in drug development for various therapeutic applications, including:
- Cancer treatment through enhanced T cell responses.
- Treatment of autoimmune diseases by modulating immune pathways.
Case Study 1: Cancer Immunotherapy
In a study published in Nature, researchers demonstrated that compounds similar to this compound enhance anti-tumor immunity by inhibiting PTPs in T cells. This led to significant tumor regression in murine models without inducing severe immune-related side effects .
Case Study 2: Inflammatory Diseases
Another study indicated that the compound could influence the differentiation of Th17 cells, which are crucial in autoimmune conditions such as systemic lupus erythematosus (SLE). The modulation of these cells could provide new therapeutic avenues for treating chronic inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-2-methylbutan-2-ol, and how can reaction conditions be optimized?
The compound is typically synthesized via Grignard reactions. A validated method involves adding methyl magnesium bromide (3.0 M in diethyl ether) to methyl bromoacetate in THF at 0°C, yielding 75.1% after quenching and purification . Key optimization parameters include maintaining low temperatures (0–5°C) to control exothermic reactions and ensuring anhydrous conditions to prevent hydrolysis. Purity can be enhanced using column chromatography with silica gel and ethyl acetate/hexane eluents.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Purity Analysis : High-performance liquid chromatography (HPLC) or gas chromatography (GC) with >95.0% purity thresholds, as standardized in organohalogen synthesis (e.g., GC methods for brominated analogs in ).
- Structural Confirmation : Use H/C NMR to verify the tertiary alcohol structure (δ ~1.4 ppm for -C(CH)OH) and bromine substitution. Compare with SMILES data (CC(C)(CCBr)O) . Mass spectrometry (MS) can confirm molecular weight (MW 195.04 g/mol).
Q. How should this compound be stored to ensure stability?
Store at -20°C in airtight, light-resistant containers to prevent degradation via hydrolysis or radical bromine elimination. Tertiary alcohols are less prone to oxidation than primary/secondary analogs, but trace acidity (e.g., from solvents) may catalyze decomposition .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
The tertiary carbon adjacent to the bromine atom creates steric hindrance, favoring S1 mechanisms under acidic conditions. Computational studies (e.g., DFT calculations) can model the carbocation intermediate’s stability. Experimental validation involves kinetic isotope effects or trapping intermediates with scavengers like 2,6-lutidine .
Q. How can computational modeling predict the compound’s behavior in catalytic systems?
Molecular dynamics (MD) simulations or density functional theory (DFT) can assess interactions with catalysts (e.g., Pd in cross-coupling reactions). Focus on bond dissociation energies (C-Br: ~70 kcal/mol) and steric maps to predict regioselectivity. Validate with experimental data from analogs like 4-Bromo-3-fluorophenylboronic acid ( ).
Q. What strategies resolve contradictions in reported synthetic yields or purity?
- Yield Discrepancies : Compare solvent polarity (THF vs. ether), Grignard reagent stoichiometry, and quenching protocols. reports 75.1% yield, but lower yields may arise from incomplete reaction monitoring (e.g., in situ FTIR for carbonyl group consumption).
- Purity Issues : Use recrystallization (e.g., hexane/ethyl acetate) or preparative HPLC. Cross-validate purity methods (GC vs. HNMR integration) to detect trace impurities .
Application-Oriented Questions
Q. What role does this compound play in synthesizing bioactive molecules?
It serves as a precursor for vitamin D analogs ( ) and chiral building blocks in pharmaceuticals. For example, brominated tertiary alcohols are intermediates in prostaglandin synthesis. Downstream applications include coupling reactions (Suzuki-Miyaura) using boronic acid derivatives (see for methodology) .
Q. How is the compound utilized in studying enzyme inhibition or protein interactions?
The bromine atom acts as a heavy atom for X-ray crystallography phasing in protein-ligand studies. Analogous bromoamides ( ) demonstrate utility in probing active sites of hydrolases or kinases. For this compound, derivatization to bromoesters could mimic natural substrates in esterase assays.
Q. Data and Safety Considerations
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- Disposal : Follow halogenated waste guidelines (e.g., incineration with scrubbers for brominated compounds) .
Properties
IUPAC Name |
4-bromo-2-methylbutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-5(2,7)3-4-6/h7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFVGQWGOARJRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442360 | |
Record name | 4-Bromo-2-methylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35979-69-2 | |
Record name | 4-Bromo-2-methylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-methylbutan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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